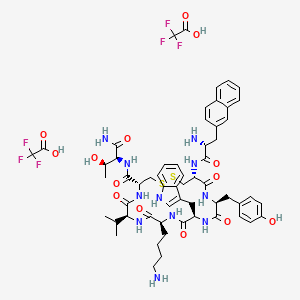

Lanreotide (diTFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanreotide (diTFA) is a synthetic polypeptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide (diTFA) is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and gastroenteropancreatic neuroendocrine tumors. It is known for its long-acting properties and is marketed under the brand name Somatuline .

Preparation Methods

Lanreotide (diTFA) is synthesized through a solution phase synthesis method. The process involves the coupling of two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield Lanreotide acetate . The industrial production of Lanreotide (diTFA) follows a similar method, ensuring high purity and consistency in the final product.

Chemical Reactions Analysis

Lanreotide (diTFA) undergoes several types of chemical reactions, including:

Oxidation: This reaction is crucial in the synthesis process, where the protected tetrapeptide fragments are oxidized to form disulfide bonds.

Substitution: Common reagents used in these reactions include acetic acid and various protecting groups for the amino acids involved

Scientific Research Applications

Lanreotide (diTFA) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and the formation of disulfide bonds.

Biology: Lanreotide (diTFA) is used to study hormone regulation and the effects of somatostatin analogues on various biological processes.

Medicine: It is extensively used in the treatment of acromegaly and neuroendocrine tumors. .

Industry: Lanreotide (diTFA) is used in the pharmaceutical industry for the development of long-acting peptide drugs

Mechanism of Action

Lanreotide (diTFA) exerts its effects by binding to somatostatin receptors, particularly types 2 and 5 (SSTR2 and SSTR5). This binding inhibits the release of growth hormone and other hormones by suppressing cyclic adenosine monophosphate (cAMP) production and activating ion currents such as potassium and calcium. This leads to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization . Additionally, Lanreotide (diTFA) has antiproliferative effects, making it effective in tumor growth inhibition .

Comparison with Similar Compounds

Lanreotide (diTFA) is compared with other somatostatin analogues such as octreotide and pasireotide. While all these compounds share a similar mechanism of action, Lanreotide (diTFA) is unique due to its longer half-life and sustained-release formulation, which allows for less frequent dosing . Similar compounds include:

Octreotide: Another somatostatin analogue used for similar indications but with a shorter half-life.

Pasireotide: A newer somatostatin analogue with a broader receptor binding profile but also a shorter half-life compared to Lanreotide (diTFA)

Lanreotide (diTFA) stands out due to its prolonged action and efficacy in treating hormone-related disorders and tumors.

Properties

Molecular Formula |

C58H71F6N11O14S2 |

|---|---|

Molecular Weight |

1324.4 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H69N11O10S2.2C2HF3O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 |

InChI Key |

ZICMZXSFZZKHGN-XCNZXRHRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.